molecular formula C25H19N3O5S B11586836 (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11586836
M. Wt: 473.5 g/mol
InChI Key: VDRBZRGRMAIQJR-XKZIYDEJSA-N
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Description

The compound (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that features a unique combination of functional groups, including a furan ring, a thiazolo-triazole core, and acetyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the furan and thiazolo-triazole derivatives. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include aryl halides, copper catalysts, and palladium catalytic systems .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo-triazole derivatives and furan-containing molecules. Examples include:

Uniqueness

(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is unique due to its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. Its unique structure incorporates a thiazole ring fused with a triazole moiety and various functional groups, which may enhance its pharmacological properties. This article explores the biological activity of this compound through case studies, research findings, and data tables.

Structural Characteristics

The molecular formula of the compound is C23H20N4O3SC_{23}H_{20}N_4O_3S, with a molecular weight of approximately 432.50 g/mol. The structure features:

  • A thiazolo[3,2-b][1,2,4]triazole core.
  • An acetylphenyl group.
  • A furan ring .
  • A dimethoxyphenyl substituent.

These components contribute to the compound's reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within the body. The thiazole and triazole rings are known to facilitate interactions with enzymes and receptors due to their electron-deficient nature, leading to potential pharmacological effects such as:

  • Antimicrobial activity : Compounds with similar structures have shown efficacy against bacterial and fungal strains.
  • Anticancer properties : Research indicates that thiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

These results suggest that structural modifications can enhance the antimicrobial efficacy of related compounds.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

StudyCell LineIC50 (µM)Mechanism of Action
Study 1HeLa12.5Induction of apoptosis via caspase activation
Study 2MCF-79.8Inhibition of cell proliferation
Study 3A54915.0Disruption of mitochondrial function

These findings indicate that the compound may induce apoptosis in cancer cells and inhibit their growth through multiple mechanisms.

Case Studies

Several case studies have investigated the biological effects of thiazole derivatives similar to our compound:

  • Case Study on Anticancer Effects :
    • Researchers synthesized a series of thiazole derivatives and tested them against various cancer cell lines. The study found that certain substitutions on the phenyl ring significantly enhanced cytotoxicity.
  • Case Study on Antimicrobial Properties :
    • A study focused on evaluating the antimicrobial activity of thiazolo[3,2-b][1,2,4]triazoles against resistant strains of bacteria. Results indicated that specific structural features led to improved activity against resistant strains.

Properties

Molecular Formula

C25H19N3O5S

Molecular Weight

473.5 g/mol

IUPAC Name

(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H19N3O5S/c1-14(29)15-4-6-16(7-5-15)19-11-9-18(33-19)13-22-24(30)28-25(34-22)26-23(27-28)17-8-10-20(31-2)21(12-17)32-3/h4-13H,1-3H3/b22-13-

InChI Key

VDRBZRGRMAIQJR-XKZIYDEJSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3

Origin of Product

United States

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